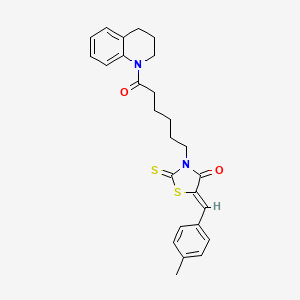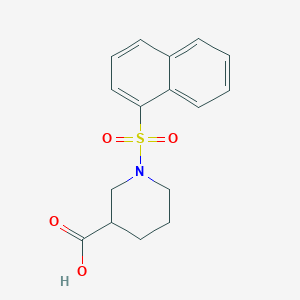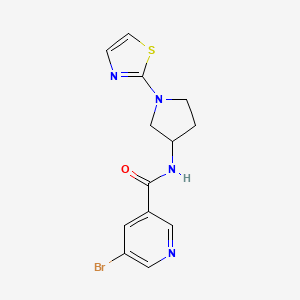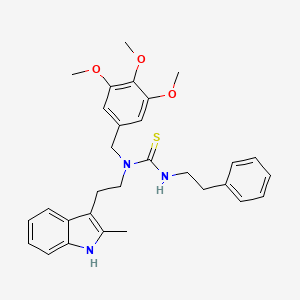
(Z)-3-(6-(3,4-dihydroquinolin-1(2H)-yl)-6-oxohexyl)-5-(4-methylbenzylidene)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-(6-(3,4-dihydroquinolin-1(2H)-yl)-6-oxohexyl)-5-(4-methylbenzylidene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C26H28N2O2S2 and its molecular weight is 464.64. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(6-(3,4-dihydroquinolin-1(2H)-yl)-6-oxohexyl)-5-(4-methylbenzylidene)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(6-(3,4-dihydroquinolin-1(2H)-yl)-6-oxohexyl)-5-(4-methylbenzylidene)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anticancer Evaluation
Compounds related to "(Z)-3-(6-(3,4-dihydroquinolin-1(2H)-yl)-6-oxohexyl)-5-(4-methylbenzylidene)-2-thioxothiazolidin-4-one" have been synthesized and evaluated for their in vitro antimicrobial and anticancer potentials. These compounds showed significant activity against various Gram-positive, Gram-negative bacterial strains, and fungal strains. One study highlighted the synthesis of 3-(5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl)-2-phenylquinazolin-4(3H)-one derivatives, which displayed notable antimicrobial and anticancer properties, with certain derivatives being more potent than standard drugs in inhibiting human colon cancer cell lines (Deep et al., 2013).
Synthesis and Biological Evaluation
Another aspect of research involves the synthesis of novel compounds with potential biological activities. For example, compounds bearing thiazolidinone and quinazolinone moieties have been synthesized and shown to possess significant antidiabetic activities in streptozotocin-induced diabetic rats. These studies suggest the potential for developing new therapeutic agents based on such chemical structures (Jangam & Wankhede, 2019).
Structural and Functional Analysis
The research also extends to the structural and functional analysis of such compounds, including their synthesis methodologies, molecular docking studies, and biological evaluations across different models. This encompasses the investigation into their mechanisms of action, potential applications as chemosensors, and their role in environmental monitoring due to their luminescent properties (Lin et al., 2016).
properties
IUPAC Name |
(5Z)-3-[6-(3,4-dihydro-2H-quinolin-1-yl)-6-oxohexyl]-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O2S2/c1-19-12-14-20(15-13-19)18-23-25(30)28(26(31)32-23)16-6-2-3-11-24(29)27-17-7-9-21-8-4-5-10-22(21)27/h4-5,8,10,12-15,18H,2-3,6-7,9,11,16-17H2,1H3/b23-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEUKIUCODCCDP-NKFKGCMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(6-(3,4-dihydroquinolin-1(2H)-yl)-6-oxohexyl)-5-(4-methylbenzylidene)-2-thioxothiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2462007.png)
![2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)


![4-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]thiophene-2-carboxamide](/img/structure/B2462015.png)

![(1,3-Dioxoisoindol-2-yl)methyl 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2462019.png)

![3-(3,5-difluorophenyl)-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2462022.png)

![methyl 1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2462024.png)


